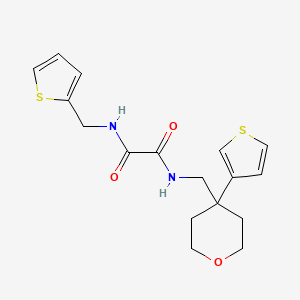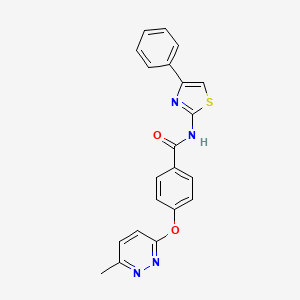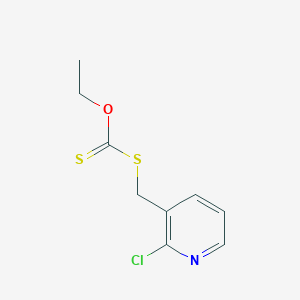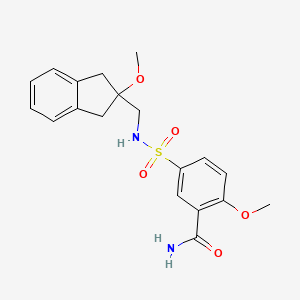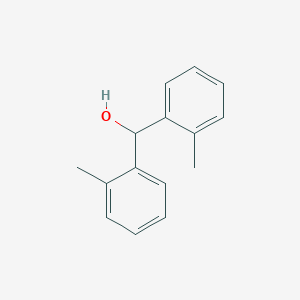![molecular formula C24H26N2O4 B2443516 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 2413903-64-5](/img/structure/B2443516.png)
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its IUPAC name (3S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-piperidinecarboxylic acid , is a complex organic molecule. It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 406.48 . It is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Protecting Groups in Peptide Synthesis
The fluorenyl-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during peptide synthesis. This protecting group can be removed conveniently by the action of triethylamine in dry pyridine solution, allowing for the synthesis of complex peptides and oligonucleotides without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Applications in Organic Synthesis
Compounds containing the fluorenyl group have been employed in the synthesis of luminescent complexes and charge-transfer adducts. For instance, fluorenylidenemethanedithiolato complexes of gold exhibit photoluminescence, which can be attributed to ligand-metal charge transfer, indicating potential applications in materials science and photonic devices (Vicente et al., 2004).
Bioactive Compound Development
Derivatives of the fluorenyl group have been investigated for their bioactivity. For example, azetidinone and thiazolidinone derivatives based on a fluorene moiety have shown antimicrobial and anticancer activities against multidrug-resistant strains and certain cancer cell lines, suggesting their potential as novel therapeutic agents (Hussein et al., 2020).
Enzyme Inhibition Studies
Azetidine derivatives, such as azetidine 2-carboxylic acid, have been used to study the relationship between protein synthesis and ion transport in biological systems. This research has implications for understanding how certain amino acid analogs can affect physiological processes at the cellular level (Pitman et al., 1977).
Chemical Synthesis and Reactivity
The chemistry of fluorenyl and azetidinyl groups also extends to the development of novel synthetic routes for creating diverse molecular structures, including cyclic peptides and spiro compounds, which have applications ranging from pharmaceuticals to materials science (Crich & Sasaki, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDTKJLAMIFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)
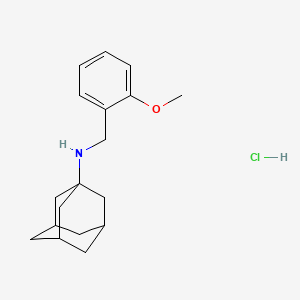
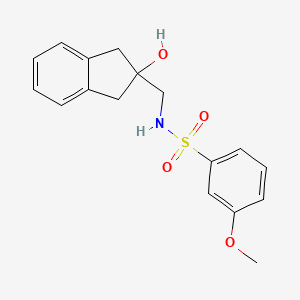
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)


![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)
